![molecular formula C8H8BrN3 B1517051 {6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine CAS No. 1082859-16-2](/img/structure/B1517051.png)
{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine
Overview
Description
“{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine” is a chemical compound with the molecular weight of 299 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine” and its derivatives has been reported in several studies . For instance, one study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of “{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine” is represented by the InChI code1S/C8H8BrN3.2ClH/c9-6-1-2-8-11-7 (3-10)5-12 (8)4-6;;/h1-2,4-5H,3,10H2;2*1H
. Physical And Chemical Properties Analysis
“{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine” is a powder that is stored at room temperature .Scientific Research Applications
Organic Syntheses
{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine: is utilized in the field of organic chemistry for the synthesis of complex organic compounds. Its structure serves as a versatile building block that can be incorporated into various molecular frameworks. The compound’s reactivity with lactams, for instance, has been exploited to achieve desired transformations in the synthesis of pharmaceutical intermediates .
Pharmaceutical Intermediates
The compound finds significant application as an intermediate in the pharmaceutical industry. It is particularly useful in the synthesis of novel drug candidates, where it can introduce the imidazo[1,2-a]pyridine moiety into the target molecules. This moiety is of interest due to its presence in compounds with diverse biological activities .
Anticancer Research
In anticancer research, derivatives of {6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine have been designed and synthesized for their potential inhibitory activity against the PI3Kα signaling pathway, which is often associated with tumorigenesis and poor prognosis in cancer patients. These derivatives are evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells .
Radiolabeling Studies
The compound is used in radiolabeling studies to track the distribution and metabolism of new drugs. By incorporating a radiolabel such as [2-14C] cyanoacetamide, researchers can synthesize radiolabeled versions of the compound, which are then used in pharmacokinetic and pharmacodynamic studies .
Anticonvulsant Studies
Derivatives of {6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine have been explored for their anticonvulsant properties. Research in this area aims to discover new therapeutic agents that can provide protection against seizures and other convulsive disorders .
Safety And Hazards
properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDDNRAKHXZZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine | |
CAS RN |
1082859-16-2 | |
Record name | {6-bromoimidazo[1,2-a]pyridin-2-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.